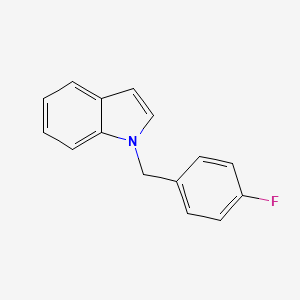

1-(4-Fluorobenzyl)-1H-indole

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Wirkmechanismus

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and [1-(4-Fluorobenzyl)Cyclobutyl]Methyl have been reported to interact with targets like Beta-secretase 1 and Cathepsin K respectively . These proteins play crucial roles in various biological processes, including the regulation of amyloid precursor protein processing and bone remodeling.

Mode of Action

This interaction could potentially alter the normal functioning of the target proteins, resulting in various downstream effects .

Biochemical Pathways

A study on a similar compound, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, suggests that it may interact with dopamine d2-like receptors . This interaction could potentially influence various downstream effects related to neurotransmission.

Pharmacokinetics

Similar compounds like mosapride citrate have been reported to exhibit linear pharmacokinetics, with the maximum concentration (cmax) and area under the curve (auc) increasing proportionally with the dose .

Result of Action

Based on the reported effects of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and neurotransmission .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-indole typically involves the reaction of indole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorobenzyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced indole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Indole-2,3-diones.

Reduction: Reduced indole derivatives.

Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluorobenzyl bromide

- 4-Fluorobenzyl chloride

- 4-Fluorobenzyl alcohol

Comparison: 1-(4-Fluorobenzyl)-1H-indole is unique due to the presence of both the indole ring and the fluorobenzyl group, which confer distinct chemical and biological properties. Compared to other fluorobenzyl derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

1-(4-Fluorobenzyl)-1H-indole is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a fluorobenzyl group enhances its pharmacological profile, making it a subject of interest in various therapeutic applications, including cancer treatment and neuropharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H12FN

- Molecular Weight : Approximately 227.26 g/mol

The indole core is known for its role in neurotransmission and as a precursor to several natural products, while the fluorobenzyl substituent is believed to enhance lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

- Binding Affinity : The fluorobenzyl group increases the binding affinity towards various molecular targets, enhancing selectivity.

- Enzyme Interaction : The indole ring can modulate the activity of enzymes by forming non-covalent interactions or covalent bonds with nucleophilic residues, potentially leading to enzyme inhibition or activation.

Biological Activity and Therapeutic Applications

This compound has been studied for several biological activities:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, this compound-2,3-dione has shown promising results in inhibiting the growth of various cancer cell lines both in vitro and in vivo. The precise pathways involved are still under investigation, but potential mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through modulation of key signaling pathways.

A summary of findings from various studies is presented in Table 1.

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 5.6 | Apoptosis induction | |

| MCF-7 (Breast) | 3.2 | Cell cycle arrest | |

| HeLa (Cervical) | 4.5 | Inhibition of growth factor signaling |

Neuropharmacological Effects

The compound's potential in neuropharmacology has also been explored. It may exert effects similar to those observed with other indole derivatives known for their roles in neurotransmission:

- Serotonin Receptor Modulation : Some studies suggest that compounds with indole structures can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels .

- Neuroprotective Effects : Preliminary research indicates that certain derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies highlight the compound's efficacy in specific contexts:

- A study on the use of this compound derivatives showed a significant reduction in tumor size in xenograft models when administered alongside conventional chemotherapy agents .

- Clinical observations have noted improvements in symptoms among patients treated with formulations containing similar indole derivatives, demonstrating their potential utility in treating complex conditions like depression and anxiety disorders .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPAZBSSZIZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359515 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-77-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-Fluorobenzyl)-1H-indole in the context of synthetic cannabinoids?

A: This compound serves as a key structural component in various synthetic cannabinoids, including FDU-PB-22 [], ACBM-BZ-F [], and several others []. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis by interacting with cannabinoid receptors in the body.

Q2: How does the structure of this compound contribute to its activity?

A: While the provided research doesn't delve into the specific binding interactions, it highlights that modifications to the this compound core can significantly impact the activity and potency of the resulting synthetic cannabinoids. For instance, changing the substituents on the indole or the nature of the attached groups can alter binding affinity for cannabinoid receptors []. Additionally, the presence of the 4-fluorobenzyl group is thought to be important for activity, potentially influencing receptor binding or metabolic stability [].

Q3: What metabolic pathways are involved in the breakdown of synthetic cannabinoids containing this compound?

A: Research suggests that glucuronidation plays a major role in the metabolism of these compounds. Specifically, UGT enzymes, particularly UGT1A10, exhibit high activity in catalyzing the glucuronidation of metabolites like FBI-COOH, which is formed from FDU-PB-22 []. This metabolic process is crucial for understanding the clearance and potential drug interactions of these synthetic cannabinoids.

Q4: What are the analytical techniques used to identify and quantify this compound-containing compounds?

A: Researchers utilize a combination of advanced analytical techniques to study these substances. These include GC-MS, 1H and 13C NMR, and IR spectroscopy for structural characterization []. Additionally, UPLC-HR-MS/MS is employed to investigate the metabolism and identify specific metabolites generated by human liver microsomes []. These techniques provide valuable insights into the chemical properties, metabolic fate, and potential for detection of these synthetic cannabinoids.

Q5: Are there any known safety concerns associated with synthetic cannabinoids containing the this compound moiety?

A: While this specific Q&A focuses on the scientific aspects and avoids medical information, it's important to note that synthetic cannabinoids, in general, pose significant health risks. Their consumption can lead to various adverse effects and even fatality. The research emphasizes the importance of understanding the metabolic pathways [] and identifying reliable biomarkers [] to address the growing concern surrounding the abuse of these substances.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.